molecular formula C11H7ClN4 B2519996 5-氯-7-苯基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 92146-30-0

5-氯-7-苯基-[1,2,4]三唑并[1,5-a]嘧啶

货号 B2519996
CAS 编号: 92146-30-0
分子量: 230.66
InChI 键: NIKIDIRTPUFWQY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is a triazolopyrimidine derivative that has shown promising results in medicinal chemistry, biochemistry, and pharmacology.

科学研究应用

抗癌特性

该化合物已显示出对几种人类癌细胞系(包括 MGC-803、HCT-116 和 MCF-7)有希望的抗增殖活性。具体而言,化合物 H12 表现出强效活性,其 IC50 值分别为 9.47 μM、9.58 μM 和 13.1 μM。这些值甚至比阳性药物 5-氟尿嘧啶更优惠。此外,H12 抑制了 MGC-803 细胞的生长和集落形成。 从机制上讲,它通过降低 ERK1/2、c-Raf、MEK1/2 和 AKT 的磷酸化水平来抑制 ERK 信号通路 .

农杆菌抑制剂开发

研究人员已经探索了含有 1,2,4-三唑并[1,5-a]嘧啶的喹唑啉-4-酮衍生物作为潜在的农杆菌抑制剂先导化合物。 这些衍生物有望更有效地控制植物病原体和害虫 .

CDK2 抑制用于癌症治疗

具有 [1,2,4]三唑并[1,5-a]嘧啶骨架的小分子已被研究用于选择性抑制 CDK2,CDK2 是癌症治疗中的一个靶点。 这些化合物可能为治疗肿瘤提供新的策略 .

抗惊厥活性

在一系列 7-取代的-5-苯基-[1,2,4]三唑并[1,5-a]嘧啶中,化合物 29 表现出抗惊厥特性。 虽然效力不如卡马西平,但它显示出作为一种替代抗惊厥剂的希望 .

过渡金属配合物用于寄生虫病

研究人员已经探索了含有 [1,2,4]三唑并[1,5-a]嘧啶骨架的过渡金属配合物来对抗寄生虫病。 这些配合物,尤其是那些涉及钌的配合物,具有治疗应用的潜力 .

其他生物活性

除了提到的应用之外,正在进行的研究正在调查 [1,2,4]三唑并[1,5-a]嘧啶衍生物的额外生物活性,包括抗菌作用和其他药理特性 .

作用机制

生化分析

Biochemical Properties

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation . Additionally, this compound interacts with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These interactions highlight the compound’s potential as an anticancer agent.

Cellular Effects

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts significant effects on various cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as MGC-803, HCT-116, and MCF-7, by inducing cell apoptosis and causing G2/M phase arrest . The compound also regulates cell cycle-related and apoptosis-related proteins, further influencing cell function . Moreover, it impacts cell signaling pathways, gene expression, and cellular metabolism, making it a potent candidate for cancer therapy .

Molecular Mechanism

The molecular mechanism of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound inhibits CDK2 by binding to its active site, preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, it suppresses the ERK signaling pathway, resulting in decreased phosphorylation of downstream targets and inhibition of cell proliferation . These molecular interactions underscore the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine have been studied over time. The compound exhibits stability under various conditions, maintaining its biological activity . Long-term studies have shown that it can degrade over time, leading to reduced efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the importance of considering temporal effects when evaluating the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing severe toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is essential to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity . Additionally, it affects metabolic flux and metabolite levels, further influencing its therapeutic potential .

Transport and Distribution

The transport and distribution of 5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed to various tissues, including the liver, kidneys, and tumor tissues . Its localization and accumulation in target tissues are crucial for its therapeutic efficacy . Understanding the transport and distribution mechanisms can aid in optimizing the compound’s delivery and effectiveness.

Subcellular Localization

5-Chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals direct the compound to specific compartments or organelles, enhancing its therapeutic potential . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

属性

IUPAC Name

5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-6-9(8-4-2-1-3-5-8)16-11(15-10)13-7-14-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKIDIRTPUFWQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=NC=NN23)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92146-30-0
Record name 5-chloro-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。